molecular formula C15H23ClIN3O3Si B13973976 2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane

2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane

Cat. No.: B13973976
M. Wt: 483.80 g/mol
InChI Key: XZWKRVZVWFXOFH-UHFFFAOYSA-N
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Description

2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by the presence of chloro, iodo, and methoxyethoxy groups attached to a pyrrolo[2,3-d]pyrimidine core, along with a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the pyrrolo[2,3-d]pyrimidine core .

Mechanism of Action

The mechanism of action of 2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane is unique due to the presence of both chloro and iodo groups, along with the methoxyethoxy and trimethylsilane groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H23ClIN3O3Si

Molecular Weight

483.80 g/mol

IUPAC Name

2-[[2-chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H23ClIN3O3Si/c1-21-5-6-23-14-12-11(17)9-20(13(12)18-15(16)19-14)10-22-7-8-24(2,3)4/h9H,5-8,10H2,1-4H3

InChI Key

XZWKRVZVWFXOFH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1C(=CN2COCC[Si](C)(C)C)I)Cl

Origin of Product

United States

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